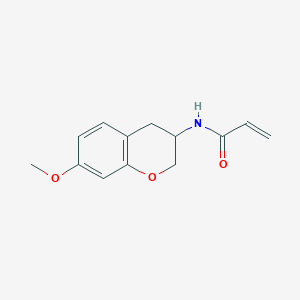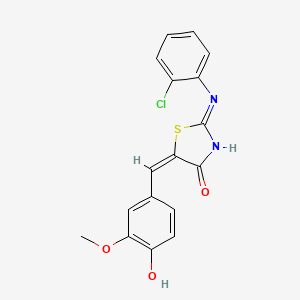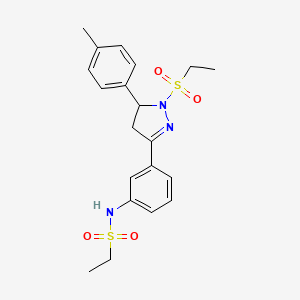
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate” is a complex organic molecule. It contains a pyridine ring, a benzofuran ring, and a benzenesulfonate group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, boronic esters, which are structurally similar to benzenesulfonates, can undergo protodeboronation .Applications De Recherche Scientifique
Photocatalysis and Sensing
A study on coordination polymers demonstrates the potential of pyridine-based ligands in photocatalytic applications and selective sensing of metal ions. For instance, a zinc(II) coordination polymer showed remarkable photocatalytic activity for dye degradation and specific luminescence sensing abilities for iron(III) ions (Feilong Hu et al., 2015). This suggests that compounds incorporating pyridine units, similar to the query compound, could serve as effective materials in environmental remediation and chemical sensing.
Polymerization and Material Science
Another research domain is the synthesis and application of polymers derived from pyridine-based monomers. A study highlighted the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, demonstrating their potential in creating conducting polymers with low oxidation potentials, which are stable in their conducting form (G. Sotzing et al., 1996). Given the structural complexity and the presence of pyridine in "(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate," it may find applications in the development of new polymeric materials with unique electrical properties.
Medicinal Chemistry
The antimicrobial and antitumor properties of zinc(II) complexes with pyridine thiazole derivatives (Zou Xun-Zhong et al., 2020) hint at the biomedical applications of pyridine-containing compounds. While the focus here is not on medicinal uses, the structural functionalities related to pyridine moieties in these complexes suggest that our compound of interest might also be explored for its interactions with biological systems, excluding direct drug use and dosage considerations.
Catalysis
Research on diiron(III) complexes as functional models for methane monooxygenases illustrates the role of pyridine-based ligands in catalyzing selective hydroxylation of alkanes (M. Sankaralingam & M. Palaniandavar, 2014). This suggests potential catalytic applications for compounds with similar ligand structures in organic synthesis and industrial processes.
Mécanisme D'action
Target of Action
The compound, also known as [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate, primarily targets neurokinin NK1, NK2 receptors, and muscarine M3 receptors . These receptors play a crucial role in various physiological processes. For instance, neurokinin receptors are involved in the transmission of pain signals in the central nervous system, while muscarinic receptors are associated with various functions of the nervous system.
Mode of Action
The compound interacts with its targets by exhibiting an antagonistic effect This means it binds to these receptors and inhibits their normal function, thereby altering the physiological processes they are involved in
Result of Action
The compound’s antagonistic action on neurokinin and muscarinic receptors suggests that it could potentially be used as a therapeutic agent for conditions like bronchial asthma and chronic obstructive pulmonary disease . These conditions involve overactivity of certain neural pathways, and by inhibiting these pathways, the compound could help alleviate symptoms.
Propriétés
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5S/c21-14-3-6-16(7-4-14)28(24,25)27-15-5-8-17-18(11-15)26-19(20(17)23)10-13-2-1-9-22-12-13/h1-12H/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXIOMNOQHKC-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)
![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)
![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)
![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)
